molecular formula C16H25NO6 B5089697 oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine

oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine

Cat. No.: B5089697
M. Wt: 327.37 g/mol
InChI Key: CSUZSGZBXYGZGX-UHFFFAOYSA-N
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Description

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine is a compound that combines the properties of oxalic acid and an amine derivative. Oxalic acid is a colorless, crystalline, toxic organic compound belonging to the family of carboxylic acids. It is widely used in various industrial and scientific applications due to its strong acidic properties and ability to form complexes with metal ions. The amine derivative, N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine, adds unique chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

The synthesis of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine can be achieved through several methods. One common method involves the reaction of oxalic acid with thionyl chloride to form oxalyl chloride, followed by treatment with the amine derivative . Another method involves the oxidative carbonylation of amines using carbon monoxide . These methods are widely used in both laboratory and industrial settings to produce the compound efficiently.

Chemical Reactions Analysis

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carbon dioxide and water, while reduction reactions may yield the corresponding alcohols .

Comparison with Similar Compounds

Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine can be compared with other similar compounds, such as oxalamides and other amine derivatives. Oxalamides are known for their antiviral activity and use as ligands in copper-catalyzed cross-coupling reactions . The unique combination of oxalic acid and the amine derivative in this compound provides distinct chemical properties and applications that set it apart from other similar compounds .

Similar compounds include:

  • Oxalamides
  • N-[2-(2-phenoxyethoxy)ethyl]amine derivatives
  • Other oxalic acid derivatives

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.C2H2O4/c1-2-3-9-15-10-11-16-12-13-17-14-7-5-4-6-8-14;3-1(4)2(5)6/h4-8,15H,2-3,9-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUZSGZBXYGZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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